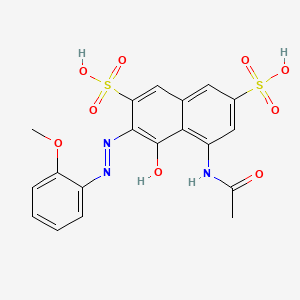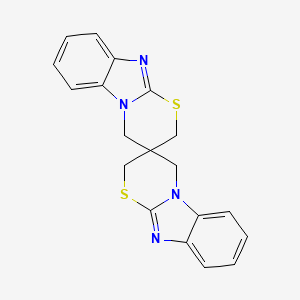
3,3'(4H,4'H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The specific structure of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) includes a spiro linkage between a thiazine and a benzimidazole ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole ring, followed by the formation of the thiazine ring. The final step involves the formation of the spiro linkage between the two rings. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound.
Chemical Reactions Analysis
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols.
Scientific Research Applications
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and anti-cancer properties. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.
Comparison with Similar Compounds
3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) can be compared with other similar compounds, such as benzimidazole derivatives and thiazine derivatives. While these compounds share some structural similarities, 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) is unique due to its spiro linkage, which imparts distinct chemical and biological properties. For example, benzimidazole derivatives are known for their anti-parasitic and anti-fungal properties, while thiazine derivatives are studied for their anti-bacterial and anti-viral activities. The spiro linkage in 3,3’(4H,4’H)-Spirobi(2H-(1,3)thiazino(3,2-a)benzimidazole) enhances its stability and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
70374-15-1 |
|---|---|
Molecular Formula |
C19H16N4S2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,3'-spirobi[2,4-dihydro-[1,3]thiazino[3,2-a]benzimidazole] |
InChI |
InChI=1S/C19H16N4S2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2 |
InChI Key |
MLLGDIHQWNDKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3C4=CC=CC=C4N=C3SC2)CSC5=NC6=CC=CC=C6N51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


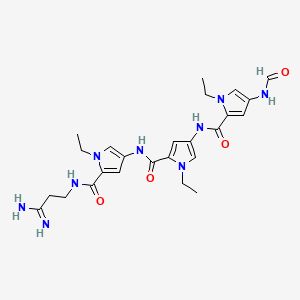

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

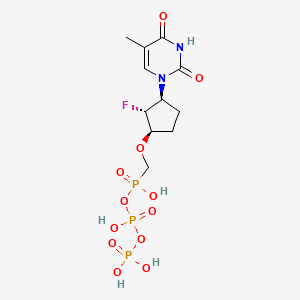
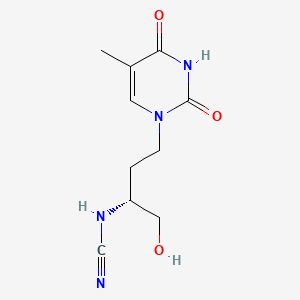
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
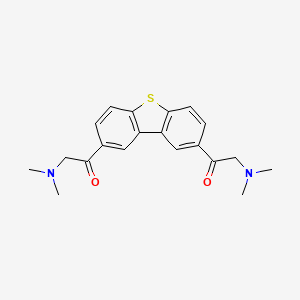

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)


